(1-Bromo-2-methylpropan-2-yl)cycloheptane
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Overview
Description
(1-Bromo-2-methylpropan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Br. It is a brominated derivative of cycloheptane, where a bromine atom is attached to a methylpropan-2-yl group on the cycloheptane ring. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylpropan-2-yl)cycloheptane typically involves the bromination of 2-methylpropan-2-ylcycloheptane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of cycloheptene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically a cycloheptene derivative.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cycloheptane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Investigation of its properties for potential use in new materials.
Mechanism of Action
The mechanism of action for (1-Bromo-2-methylpropan-2-yl)cycloheptane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
(1-Bromo-2-methylpropan-2-yl)cyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
(1-Bromo-2-methylpropan-2-yl)cyclooctane: A similar compound with an eight-membered ring.
Uniqueness: (1-Bromo-2-methylpropan-2-yl)cycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C11H21Br |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cycloheptane |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3 |
InChI Key |
GBCOTOQYEJWFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1CCCCCC1 |
Origin of Product |
United States |
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